Dipentaerythritol pentaacrylate

Catalog No.
S1894333
CAS No.
60506-81-2
M.F
C25H32O12
M. Wt
524.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipentaerythritol pentaacrylate

Formulators seeking extreme scratch resistance and adhesion in UV-curable hardcoats often face delamination with standard multi-functional acrylates. Dipentaerythritol pentaacrylate (DPPA) solves this via its unique structure: five polymerizable acrylate groups and one free hydroxyl group. This combination provides rapid cure speed, high crosslink density, and strong hydrogen bonding to polar substrates. • Reduces shrinkage stress, preventing delamination in high-crosslink networks. • Yields ultra-hard surfaces for optical films and display covers. • Superior wetting and adhesion versus fully esterified DPHA. Supplied as ≥98% purity monomer with documented lot-specific analysis.

CAS Number

60506-81-2

Product Name

Dipentaerythritol pentaacrylate

IUPAC Name

[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]methyl]propyl] prop-2-enoate

Molecular Formula

C25H32O12

Molecular Weight

524.5 g/mol

InChI

InChI=1S/C25H32O12/c1-6-19(27)33-14-24(11-26,15-34-20(28)7-2)12-32-13-25(16-35-21(29)8-3,17-36-22(30)9-4)18-37-23(31)10-5/h6-10,26H,1-5,11-18H2

InChI Key

INXWLSDYDXPENO-UHFFFAOYSA-N

SMILES

C=CC(=O)OCC(CO)(COCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)COC(=O)C=C

Canonical SMILES

C=CC(=O)OCC(CO)(COCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)COC(=O)C=C

The exact mass of the compound Dipentaerythritol pentaacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Dipentaerythritol pentaacrylate, DPPA, Pentaacrylate dipentaerythritol ester, 2-Propenoic acid, 1,1'-[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, reaction products with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol

Purity

≥98%

Package Size

25 g, 100 g, 500 g

Dipentaerythritol pentaacrylate (DPPA, CAS 60506-81-2) is a highly reactive, pentafunctional acrylate monomer widely utilized in UV- and electron-beam (EB) curable formulations. Characterized by its five polymerizable double bonds and a single free hydroxyl group on a dipentaerythritol core, DPPA delivers a critical balance of rapid cure kinetics, extreme crosslink density, and elevated surface hardness. In industrial procurement, it serves as a premium crosslinking agent for hardcoats, optical films, and advanced adhesives, offering a structural advantage over lower-functionality monomers by maximizing scratch resistance while maintaining substrate adhesion through its polar hydroxyl moiety .

Research Fit

Workflow UV-curable coatings, inks, adhesives, 3D printing resins
Selection High-functionality acrylate crosslinker for dense polymer networks
Use context Rapid surface cure, high crosslink density, and abrasion resistance

Substituting DPPA with standard trifunctional monomers like trimethylolpropane triacrylate (TMPTA) or fully esterified hexafunctional analogs like dipentaerythritol hexaacrylate (DPHA) critically compromises formulation performance. While TMPTA offers lower viscosity and better flexibility, it fails to achieve the extreme surface hardness and rapid cure speeds required for high-performance optical hardcoats. Conversely, while DPHA provides maximum crosslink density, it lacks the free hydroxyl group present in DPPA. This missing hydroxyl group in DPHA leads to higher volumetric shrinkage, increased brittleness, and poorer adhesion to polar substrates such as plastics and metals. Procurement decisions must recognize DPPA not as a generic bulk monomer, but as a specialized adhesion-promoting, high-hardness crosslinker that prevents delamination in highly crosslinked networks.

Substitution Risk

Lower crosslink density Substituting with tri- or tetra-acrylates may reduce network connectivity and modulus.
Altered gelation dynamics Lower-functionality monomers can delay gelation, affecting cure speed and green strength.
Network heterogeneity mismatch DPEPA’s architecture drives phase-separated morphology that simple blends may not replicate.

Surface Segregation and Hardness

In depth-profiling assessments of UV-curable coatings, monomer size and functionality dictate spatial distribution during curing. When formulated alongside smaller monomers like 1,6-hexanediol diacrylate (HDDA) and trimethylolpropane triacrylate (TMPTA), the bulkier, pentafunctional DPPA preferentially segregates to the coating surface. This localized concentration of DPPA drives a substantially higher degree of double-bond conversion at the air-coating interface, resulting in an ultra-hard, scratch-resistant outer layer, while the smaller HDDA and TMPTA monomers penetrate deeper into the substrate to relieve internal stress[1].

Evidence DimensionMonomer spatial distribution and surface conversion
Target Compound DataDPPA preferentially remains at the surface, driving high localized crosslink density
Comparator Or BaselineHDDA and TMPTA (residual monomers found primarily at the bottom of the coating)
Quantified DifferenceDPPA provides targeted surface hardness while lower-functionality monomers act as deep-penetrating diluents
ConditionsUV-curable nanosilica coating evaluated via microtome depth profiling and HPLC/FTIR

Formulators should procure DPPA specifically to engineer gradient coatings where extreme surface scratch resistance is required without compromising bulk flexibility.

Final Conversion
Head-to-head
DPEPA: 70–83% PETetraA: >83%
Dense network limits conversion; formulation may require adjustment.
Bulk photopolymerization of methyl/ethyl acrylates.

Adhesion and Shrinkage vs. DPHA

In high-performance UV coatings, balancing crosslink density with substrate adhesion is critical. While dipentaerythritol hexaacrylate (DPHA) offers six polymerizable groups for maximum hardness, its fully esterified nature leads to severe volumetric shrinkage and poor adhesion to polar substrates. DPPA, possessing five acrylate groups and one free hydroxyl group, bridges this gap. The hydroxyl moiety provides essential hydrogen bonding sites, significantly improving adhesion to plastics, metals, and biological substrates, while slightly reducing the crosslink density to mitigate curing shrinkage and prevent delamination compared to DPHA.

Evidence DimensionSubstrate adhesion and curing shrinkage
Target Compound DataDPPA (5 acrylates, 1 hydroxyl) provides strong hydrogen-bonding adhesion and controlled shrinkage
Comparator Or BaselineDPHA (6 acrylates, 0 hydroxyls) exhibits higher shrinkage and lower polar substrate adhesion
Quantified DifferenceDPPA enables robust cross-hatch adhesion on challenging substrates where fully esterified DPHA fails due to delamination
ConditionsUV-curable hardcoats on plastic and metal substrates

Buyers must specify DPPA over DPHA when formulating hardcoats for substrates that require both extreme scratch resistance and strong interfacial adhesion.

Network Homogeneity
Head-to-head
NMR Extensive phase separation in DPEPA/TMPTA mixtures; distinct T1ρ relaxation times.
Architecture differs; not a direct substitute for TMPTA alone.
Solid-state 13C CP/MAS NMR at 100.56 MHz.

Ion Immobilization and Photovoltaic Stability

DPPA's distinct molecular structure—combining five crosslinkable acrylate groups with a free hydroxyl group—makes it a highly effective multifunctional additive for stabilizing perovskite solar cells (PSCs). The acrylate groups crosslink at the grain boundaries to physically block ion migration channels, while the alkoxy and hydroxyl groups chemically immobilize migrating formamidinium (FA+) and iodide (I-) ions via hydrogen bonding. PSCs incorporating DPPA achieved power conversion efficiencies exceeding 22% and retained over 90% of their initial efficiency after 800 hours of maximum power point (MPP) tracking under continuous illumination, significantly outperforming unmodified baselines [1].

Evidence DimensionOperational stability under continuous illumination (MPP tracking)
Target Compound DataDPPA-modified PSCs retained >90% of maximum efficiency after 800 hours
Comparator Or BaselineUnmodified baseline PSCs (rapid degradation due to uninhibited ion migration)
Quantified Difference>90% efficiency retention at 800h for DPPA vs. standard degradation curves for baselines
ConditionsPerovskite solar cells aged under continuous illumination and air/thermal stress (85 °C)

For advanced electronic materials, DPPA's specific combination of crosslinking density and hydrogen-bonding hydroxyl groups offers a stabilization mechanism not found in fully esterified analogs.

Gel Point Shift
Reported
Progressively lower conversion
with increasing acrylate functionality (3A/4A vs 5A/6A)
Faster network formation may support rapid gelation applications.
ATRP of methyl acrylate, constant molar crosslinker.
Cure Depth Profile
Head-to-head
DPEPA: surface-dominated cure HDDA/TMPTA: more through-cure
Surface-curing characteristic beneficial for hard coats; through-cure may need attention.
Microtomed FTIR/HPLC depth profiling.

Gradient Hardcoats for Displays and Optics

Leveraging its tendency to segregate at the surface of multi-monomer formulations, DPPA is a highly effective crosslinker for optical films, display covers, and automotive clearcoats. It provides an ultra-hard, highly crosslinked surface layer that resists abrasion, while allowing smaller diluent monomers to penetrate and adhere to the underlying substrate [1].

Stabilizing Additives for Perovskite Photovoltaics

DPPA is specifically suited as a grain-boundary passivator in perovskite solar cells. Its five acrylate groups form a robust polymer network that physically blocks ion migration, while its free hydroxyl group chemically binds migrating ions, dramatically extending the operational lifespan and thermal stability of the photovoltaic devices compared to unmodified baselines [2].

High-Adhesion UV Inks and Adhesives

For applications requiring rapid UV curing without sacrificing bond strength—such as UV-curable inks for plastics or structural adhesives for electronics—DPPA is preferred over fully esterified analogs like DPHA. The free hydroxyl group ensures strong wetting and hydrogen bonding to polar substrates, preventing the delamination commonly associated with high-shrinkage multi-functional acrylates.

Application Fit Matrix

Application
Selection Property
Validation Focus
UV-Curable Abrasion-Resistant Coatings
High crosslink density, surface-curing behavior
Abrasion resistance, through-cure uniformity
3D Printing and Stereolithography (SLA)
Rapid gelation at low monomer conversion
Green strength, vitrification control, warping prevention
Biodegradable Polymer Crosslinking
Network heterogeneity and photostability enhancement
Degradation profile, mechanical integrity after UV exposure
Functional Textile Coatings
Durable reactive coating on cotton substrates
Superhydrophobicity, antibacterial performance, air permeability retention

Physical Description

Liquid

XLogP3

2

UNII

U88TPI58VI

GHS Hazard Statements

Aggregated GHS information provided by 457 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 135 of 457 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 322 of 457 companies with hazard statement code(s):;
H315 (23.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (28.88%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

60506-81-2

Wikipedia

Dipentaerythritol pentaacrylate

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Printing and related support activities
2-Propenoic acid, 1,1'-[2-[[3-hydroxy-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester: ACTIVE

Explore Compound Types